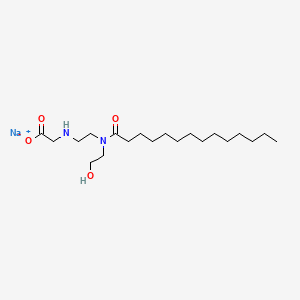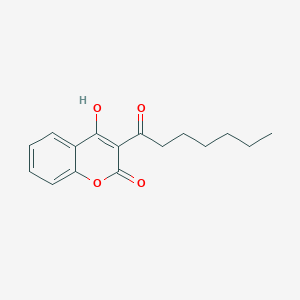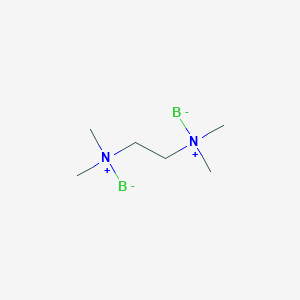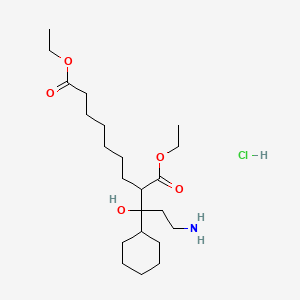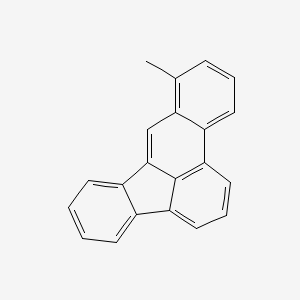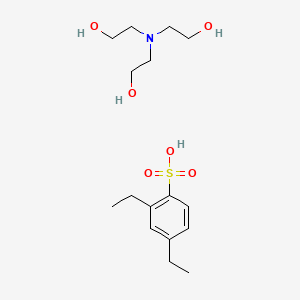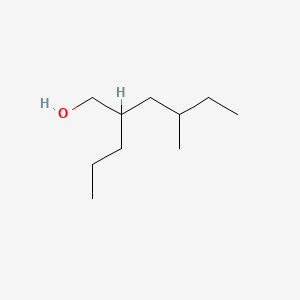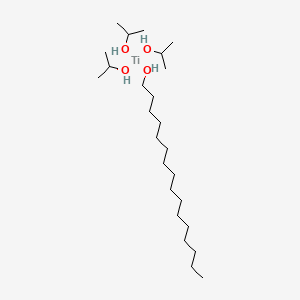
Hexadecyloxytriisopropoxytitanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyloxytriisopropoxytitanium is an organotitanium compound that features a titanium center coordinated to three isopropoxy groups and one hexadecyloxy group. This compound is part of the broader class of titanium alkoxides, which are known for their utility in various chemical processes, including catalysis and materials science.
準備方法
Hexadecyloxytriisopropoxytitanium can be synthesized through the reaction of titanium tetrachloride with hexadecanol and isopropanol. The reaction typically occurs in the presence of a base, such as ammonia, to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
TiCl4+C16H33OH+3(CH3)2CHOH→Ti(OCH(CH3)2)3(OC16H33)+4HCl
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
Hexadecyloxytriisopropoxytitanium undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to form titanium dioxide, especially in the presence of water.
Hydrolysis: Reacts with water to form titanium dioxide and the corresponding alcohols.
Substitution: The alkoxy groups can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include water, hydrogen peroxide, and various organic acids. The major products formed from these reactions are typically titanium dioxide and the corresponding alcohols or substituted titanium compounds.
科学的研究の応用
Hexadecyloxytriisopropoxytitanium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials. It is also employed in the preparation of titanium dioxide nanoparticles.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its potential in cancer therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
作用機序
The mechanism by which hexadecyloxytriisopropoxytitanium exerts its effects is primarily through the generation of reactive oxygen species (ROS). The titanium center can catalyze the formation of ROS, which can then interact with various molecular targets, including DNA, proteins, and lipids. This interaction can lead to oxidative stress and cell death, making it a potential candidate for cancer therapy.
類似化合物との比較
Hexadecyloxytriisopropoxytitanium can be compared with other titanium alkoxides, such as titanium isopropoxide and titanium butoxide. While all these compounds share a common titanium center coordinated to alkoxy groups, this compound is unique due to the presence of the long-chain hexadecyloxy group. This feature imparts different solubility and reactivity properties compared to its shorter-chain counterparts.
Similar compounds include:
Titanium isopropoxide: Commonly used in organic synthesis and materials science.
Titanium butoxide: Used in the preparation of titanium dioxide and as a catalyst in various chemical reactions.
Titanium ethoxide: Employed in the synthesis of titanium-based materials and as a catalyst.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
65151-12-4 |
|---|---|
分子式 |
C25H58O4Ti |
分子量 |
470.6 g/mol |
IUPAC名 |
hexadecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/C16H34O.3C3H8O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;3*1-3(2)4;/h17H,2-16H2,1H3;3*3-4H,1-2H3; |
InChIキー |
FANGNGKDDYLHDM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCO.CC(C)O.CC(C)O.CC(C)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


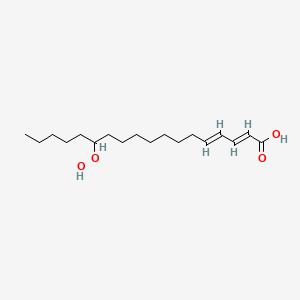
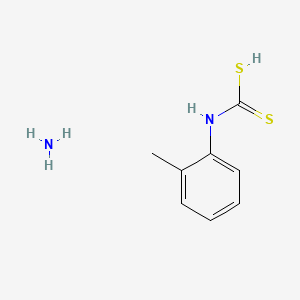
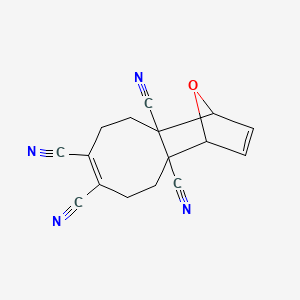
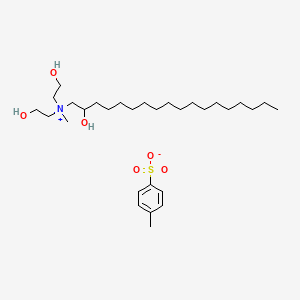
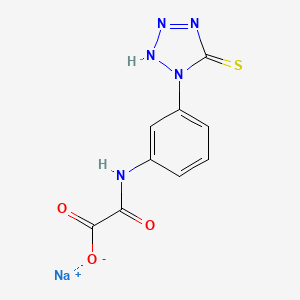
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
